Lithium, (ethoxyethynyl)-

Description

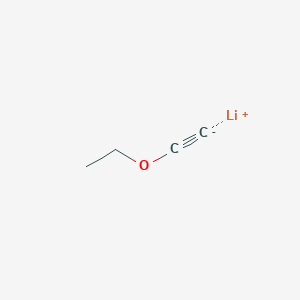

Lithium (ethoxyethynyl)- is an organolithium compound characterized by an ethoxy-substituted acetylide anion coordinated to a lithium cation. Its structure, Li–C≡C–O–CH₂CH₃, combines the strong nucleophilicity of lithium acetylides with the electron-donating ethoxy group, which modulates reactivity and solubility. This compound is typically synthesized via deprotonation of ethoxyacetylene precursors using strong bases like lithium amides or alkylithium reagents. For example, analogous synthetic routes involving tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) have achieved yields up to 85% for related ethynyl compounds . Applications include its use as a reagent in organic synthesis for C–C bond formation, particularly in alkyne coupling reactions, and as a precursor to functionalized materials in molecular electronics .

Properties

IUPAC Name |

lithium;ethynoxyethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5O.Li/c1-3-5-4-2;/h3H2,1H3;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQPKXQKMCGQWNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CCOC#[C-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5LiO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40447076 | |

| Record name | Lithium, (ethoxyethynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

76.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31612-88-1 | |

| Record name | Lithium, (ethoxyethynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium, (ethoxyethynyl)- typically involves the reaction of lithium with ethoxyethyne under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme can be represented as follows:

Li+C2H5O−C≡C→Li−C≡C−OC2H5

Industrial Production Methods

Industrial production of lithium, (ethoxyethynyl)- involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Lithium, (ethoxyethynyl)- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced under specific conditions to yield different lithium-containing products.

Substitution: The ethoxyethynyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen and peroxides.

Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride are used.

Substitution: Halogenating agents and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lithium oxide, while substitution reactions can produce a variety of lithium-organic compounds.

Scientific Research Applications

Lithium, (ethoxyethynyl)- has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and catalysis.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

Industry: It is used in the production of advanced materials and as a precursor for other lithium-containing compounds.

Mechanism of Action

The mechanism by which lithium, (ethoxyethynyl)- exerts its effects involves interactions with molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to changes in cellular processes. For example, it may influence neurotransmitter systems in the brain, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Lithium Acetylide-Ethylenediamine Complex

This complex (LiC≡C–NH₂CH₂CH₂NH₂) stabilizes the reactive acetylide anion through coordination with ethylenediamine, enhancing its thermal stability and handling safety compared to bare lithium acetylides. Unlike lithium (ethoxyethynyl)-, which relies on an alkoxy group for stabilization, this complex uses a chelating amine. It exhibits lower solubility in nonpolar solvents but higher solubility in polar aprotic solvents like THF. Its primary application is in nucleophilic additions to carbonyl compounds .

Lithium Alkyls (e.g., Methyllithium, n-Butyllithium)

Lithium alkyls are more pyrophoric and moisture-sensitive than lithium (ethoxyethynyl)- due to the absence of stabilizing substituents. For instance, methyllithium (Li–CH₃) reacts explosively with water, whereas the ethoxy group in lithium (ethoxyethynyl)- slightly mitigates reactivity. However, lithium alkyls are more widely used in industrial-scale Grignard-type reactions due to their lower cost and broader commercial availability .

Lithium Phenylethynylide (Li–C≡C–Ph)

This compound shares the acetylide core with lithium (ethoxyethynyl)- but replaces the ethoxy group with a phenyl ring. The aromatic substituent increases steric bulk, reducing reaction rates in nucleophilic substitutions. However, it improves solubility in aromatic solvents, making it preferable for synthesizing conjugated polymers .

Data Tables

Table 1: Key Properties of Lithium (ethoxyethynyl)- and Comparable Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.